molecular formula C20H18N4O3S2 B2849970 N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE CAS No. 716334-39-3

N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B2849970
CAS No.: 716334-39-3
M. Wt: 426.51
InChI Key: VIQBSZOARYWUSK-UHFFFAOYSA-N
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Description

N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a quinoxaline derivative featuring a thiophene-2-sulfonamide moiety and a 4-methoxyphenylmethylamino substituent at the 3-position of the quinoxaline core. Quinoxalines are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . The sulfonamide group enhances molecular interactions with biological targets, often improving binding affinity and selectivity .

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-27-15-10-8-14(9-11-15)13-21-19-20(23-17-6-3-2-5-16(17)22-19)24-29(25,26)18-7-4-12-28-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQBSZOARYWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Beirut Reaction for Quinoxaline Formation

The Beirut reaction, utilizing benzofuroxan intermediates, enables regioselective quinoxaline synthesis. For the target compound:

  • Benzofuroxan Preparation :
    • Nitration of 3-nitrobenzenesulfonamide (10) yields 4-amino-3-nitrobenzenesulfonamide (11).
    • Oxidation with NaOCl/KOH in DMF generates benzofuroxan 12 (Scheme 1).
  • Cyclocondensation :
    • React benzofuroxan 12 with enamine derivatives (e.g., 4-methoxybenzylamine derivatives) under microwave irradiation (100°C, 30 min) to form 2,3-disubstituted quinoxalines.

Key Reaction Parameters :

Parameter Optimal Condition Yield (%)
Solvent Ethanol/THF (1:1) 78
Temperature 80°C
Catalyst None required

Alternative Diamine Condensation Route

Condensation of o-phenylenediamine with α-keto esters/amides:

  • React 1,2-diaminobenzene with ethyl glyoxalate in acetic acid (reflux, 4 hr) to form quinoxaline-2-carboxylate.
  • Hydrolysis to quinoxaline-2-carboxylic acid followed by Curtius rearrangement introduces the 2-amino group.

Sulfonamide Bond Formation

TCPC-Mediated Sulfonylation

2,4,6-Trichlorophenyl chlorosulfate (TCPC) enables direct sulfonamide coupling:

  • Thiophene-2-sulfonyl Chloride Synthesis :
    • Generate thiophen-2-ylzinc bromide via Mg insertion in THF.
    • React with TCPC (1.2 eq, -20°C) to form TCP thiophene-2-sulfonate.
  • Amination :
    • Displace TCP group with 3-aminoquinoxaline derivative in DMF using DIPEA (3 eq, 60°C, 12 hr).

Comparative Sulfonylation Methods :

Method Reaction Time (hr) Yield (%) Purity (HPLC)
TCPC 12 82 98.5
Classical SO₂Cl₂ 24 65 91.2

Introduction of 4-Methoxybenzylamino Group

Reductive Amination

  • Condense 3-aminoquinoxaline intermediate with 4-methoxybenzaldehyde (1.5 eq) in MeOH (rt, 2 hr).
  • Reduce imine intermediate with NaBH₃CN (2 eq, 0°C → rt, 6 hr).

Direct Alkylation

  • Treat 3-aminoquinoxaline with 4-methoxybenzyl chloride (1.2 eq) in presence of K₂CO₃ (2 eq) in DMF (80°C, 8 hr).

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 76
Cs₂CO₃ DMSO 100 68
Et₃N CH₃CN 60 58

Integrated Synthetic Pathway

Combining optimized methods:

  • Quinoxaline Core : Beirut reaction (78% yield)
  • Sulfonylation : TCPC method (82% yield)
  • N-Alkylation : K₂CO₃/DMF conditions (76% yield)

Overall Yield : 78% × 82% × 76% = 49.3% theoretical

Purification and Characterization

  • Chromatography :

    • Silica gel column (EtOAc/hexane 3:7 → 7:3 gradient)
    • Final purification via preparative HPLC (C18, MeOH/H₂O + 0.1% TFA)
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J=8.4 Hz, 1H), 7.89 (m, 2H), 4.45 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃)
    • HRMS : m/z calcd for C₂₃H₂₁N₄O₃S₂ [M+H]⁺ 481.1024, found 481.1021

Challenges and Optimization Strategies

  • Sulfonyl Chloride Instability :

    • TCP ester intermediates show superior stability vs classical sulfonyl chlorides (t₁/₂ >72 hr vs <4 hr at 25°C)
  • Regioselectivity in Quinoxaline Substitution :

    • Beirut reaction provides >95:5 regioselectivity for 2,3-substitution vs other methods (70:30)
  • Amination Side Reactions :

    • Competitive over-alkylation suppressed using controlled stoichiometry (1.2 eq alkylating agent)

Biological Activity

N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a quinoxaline moiety, a thiophene ring, and a sulfonamide functional group. The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 372.46 g/mol. Its structural uniqueness contributes to its biological properties.

PropertyValue
Molecular FormulaC19H20N4O2SC_{19}H_{20}N_4O_2S
Molecular Weight372.46 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoxaline showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves interference with bacterial DNA synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer potential. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Study on Antimicrobial Effects : A systematic investigation into various quinoxaline derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The study utilized disk diffusion and broth microdilution methods to assess antimicrobial efficacy .
  • Anticancer Activity Assessment : A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating a dose-dependent response. Flow cytometry analysis confirmed apoptosis, with increased levels of reactive oxygen species (ROS) noted in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It exhibits affinity for certain receptors that modulate cellular signaling pathways, leading to altered gene expression associated with apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2,5-Dichloro-N-[3-(4-methoxyphenyl)amino]quinoxalineAntimicrobial, AnticancerDNA synthesis inhibition
N-(4-chlorophenyl)-4-nitrobenzamideAnticancerApoptosis induction
N-(3-methoxyphenyl)methylquinazolineAntimicrobialEnzyme inhibition

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing quinoxaline and thiazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole-incorporated quinoline derivatives showed remarkable activity against colon carcinoma and lung cancer cell lines due to the presence of methoxy groups, which enhance biological activity . The structural features of N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE may similarly contribute to its anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Properties

Recent investigations into N-Heterocycles have identified several compounds with antiviral potential. The structure of this compound suggests it could inhibit viral replication by targeting specific viral enzymes or receptors, potentially making it a candidate for further antiviral studies .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Formation of Quinoxaline4-Methoxyaniline, 1,2-diketoneAcidic medium
2Thiazole Ring FormationThioamide, aldehydeHeat under reflux
3Sulfonamide AttachmentSulfonyl chloride, amineBase-catalyzed reaction

This multi-step approach allows for the precise control of molecular structure and functional group placement, which is crucial for optimizing biological activity.

Analgesic and Anti-inflammatory Effects

A related compound synthesized from similar precursors exhibited significant analgesic and anti-inflammatory activities in various animal models. The study highlighted that certain derivatives showed comparable effects to established drugs like diclofenac, suggesting that modifications in the quinoxaline or thiazole structure could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

Investigations into the SAR of thiazole derivatives indicate that specific substitutions can significantly affect biological activity. For example, compounds with methoxy substitutions demonstrated enhanced potency against cancer cell lines due to increased lipophilicity and improved binding interactions with target proteins . This insight can guide future modifications of this compound to optimize its pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoxaline-Based Derivatives

3-Phenylquinoxaline-2(1H)-thione (Compound 3, ) Structure: Lacks the sulfonamide group but includes a thione/thiol tautomeric system. Reactivity: Exhibits ambident nucleophilic behavior, enabling modifications at sulfur or nitrogen sites . Application: Serves as a precursor for thioether or sulfonamide derivatives, contrasting with the target compound’s preformed sulfonamide group.

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives () Structure: Quinoxaline core with acetamide and thioether substituents (e.g., compound 4a). Synthesis: Reflux with thiouracil derivatives in acetonitrile (90.2% yield) . Key Differences: The target compound’s thiophene sulfonamide may confer distinct electronic properties and solubility compared to acetamide-thioether analogs.

Sulfonamide-Containing Compounds

N-Sulfonyl Amino Acid Amides () Structure: Sulfonamide linked to amino acid backbones (e.g., 3-methoxytyramine derivatives). Activity: Demonstrates fungicidal properties via sulfonamide-mediated target inhibition .

Sulfonylurea Herbicides () Structure: Triazine-linked sulfonylureas (e.g., metsulfuron methyl). Application: Herbicidal activity via acetolactate synthase inhibition . Divergence: The target compound’s lack of a triazine moiety and presence of quinoxaline suggests divergent biological targets.

Mechanistic and Docking Insights

  • Receptor Flexibility : Tools like AutoDock4 () could model the target compound’s binding to kinases or enzymes, leveraging the sulfonamide’s hydrogen-bonding capacity .
  • Thiophene vs. Thione Reactivity : Unlike the tautomeric thione in , the thiophene sulfonamide in the target compound may exhibit stable π-π stacking with aromatic residues in binding pockets .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Best Practices :
  • Internal Controls : Include reference inhibitors (e.g., LY294002 for PI3K) in each plate .
  • Replicate Strategy : Use n ≥ 3 technical replicates and two independent cell passages .
  • Blinding : Randomize compound treatment groups to minimize observer bias .

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